molecular formula C9H9ClO3 B583405 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid CAS No. 1329835-48-4

2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid

Cat. No.: B583405
CAS No.: 1329835-48-4
M. Wt: 206.572
InChI Key: WHKUVVPPKQRRBV-BOCFXHSMSA-N
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Description

2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a compound of interest in various fields of scientific research. This compound features a chlorinated and methylated cyclohexatriene ring, which is isotopically labeled with carbon-13, attached to an oxyacetic acid moiety. The unique structure of this compound makes it valuable for studies in organic chemistry, medicinal chemistry, and other scientific disciplines.

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2-methylphenoxy)acetic Acid-13C6, also known as 4-Chloro-2-methylphenoxyacetic acid-(phenyl-13C6), is the plant growth hormone auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .

Mode of Action

(4-Chloro-2-methylphenoxy)acetic Acid-13C6 acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound affects the auxin biochemical pathway in plants . Auxins regulate the rate of cell division and cell elongation in the stem and other tissues, leading to various plant growth and development processes . When (4-Chloro-2-methylphenoxy)acetic Acid-13C6 mimics auxin, it disrupts these processes, leading to uncontrolled growth and eventually plant death .

Pharmacokinetics

It is known that the compound is absorbed through the leaves of plants and is then translocated to the meristems .

Result of Action

The result of the action of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 is the death of susceptible plants, mainly dicotyledons . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .

Action Environment

The action, efficacy, and stability of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 can be influenced by various environmental factors. For instance, the compound is used as a herbicide, and its effectiveness can be affected by factors such as the type of soil, weather conditions, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid typically involves multiple steps. One common method starts with the preparation of the isotopically labeled cyclohexatriene ring. This can be achieved through the chlorination and methylation of a cyclohexatriene precursor, followed by the introduction of carbon-13 isotopes. The resulting intermediate is then reacted with chloroacetic acid under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and specialized equipment to handle the isotopically labeled materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorinated position on the cyclohexatriene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylcyclohexa-1,3,5-trien-1-yl)oxyacetic acid: Similar structure but without isotopic labeling.

    2-(4-Chloro-2-methylphenyl)acetic acid: Lacks the cyclohexatriene ring.

    4-Chloro-2-methylbenzoic acid: Contains a benzoic acid moiety instead of oxyacetic acid.

Uniqueness

The isotopic labeling with carbon-13 in 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid makes it unique compared to similar compounds. This labeling allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction mechanisms and molecular interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUVVPPKQRRBV-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329835-48-4
Record name 1329835-48-4
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